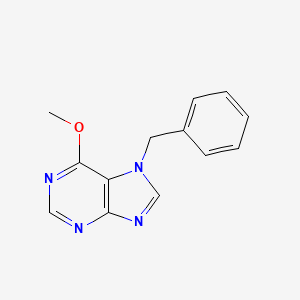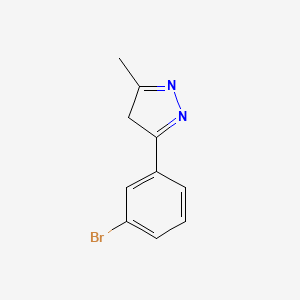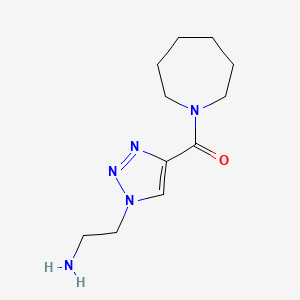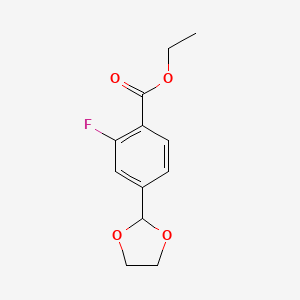
4-(Isopentyloxy)picolinimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(Isopentyloxy)picolinimidamide hydrochloride involves several steps. The starting material is typically picolinic acid, which undergoes a series of reactions including esterification, amidation, and etherification to introduce the isopentyloxy group . The final product is then converted to its hydrochloride salt form. Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
4-(Isopentyloxy)picolinimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(Isopentyloxy)picolinimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in various analytical techniques.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is used in pharmaceutical research to develop new drugs and therapies.
Mechanism of Action
The mechanism of action of 4-(Isopentyloxy)picolinimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(Isopentyloxy)picolinimidamide hydrochloride can be compared with other similar compounds such as:
4-(Isopentyloxy)picolinimidamide: The non-hydrochloride form of the compound.
4-(Isopentyloxy)picolinamide: A related compound with a different functional group.
4-(Isopentyloxy)picolinic acid: The precursor in the synthesis of the compound.
These compounds share similar structural features but differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
1179360-76-9 |
|---|---|
Molecular Formula |
C11H18ClN3O |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
4-(3-methylbutoxy)pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C11H17N3O.ClH/c1-8(2)4-6-15-9-3-5-14-10(7-9)11(12)13;/h3,5,7-8H,4,6H2,1-2H3,(H3,12,13);1H |
InChI Key |
ATNLCDPFPKPLLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC(=NC=C1)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Oxaspiro[4.5]dec-3-en-4-amine, N,N-diethyl-2-methoxy-](/img/structure/B11871179.png)





![(3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B11871194.png)
![1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B11871196.png)
![N'-[(3-Chloroquinoxalin-2-yl)oxy]ethanimidamide](/img/structure/B11871218.png)
![6-Methoxybenzo[g]isoquinoline-5,10-dione](/img/structure/B11871224.png)
![2-Thiomorpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11871229.png)


